REACTION_CXSMILES
|
C([O:5][C:6](=[O:13])[CH2:7][NH:8][C:9](=[O:12])[CH2:10][NH2:11])(C)(C)C.C[CH2:15][C:16]([S:19]SC(O)=O)(C)C.C(O)(C(F)(F)F)=[O:25]>>[SH:19][CH2:16][C:15]([NH:11][CH2:10][C:9]([NH:8][CH2:7][C:6]([OH:5])=[O:13])=[O:12])=[O:25] |f:0.1|
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Name
|
Carboxy methyl-t-butyl disulfide glycyl glycine t-butyl ester
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Quantity
|
26.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CNC(CN)=O)=O.CCC(C)(C)SSC(=O)O
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Name
|
|
Quantity
|
233 mL
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Type
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reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 20 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
TFA was evaporated under reduced pressure (5-10×10−2 mbar)
|
Type
|
CUSTOM
|
Details
|
the resulting oil was dried
|
Type
|
STIRRING
|
Details
|
under stirring for additional 2 h (5-10×10−2 mbar)
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
After addition of 250 ml Et2O a white powder
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The material was filtered off
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred over night
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Type
|
CUSTOM
|
Details
|
the material was dried at room temperature under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielding 20.46 g (92.5%) as a white powder
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |